molecular formula C19H24N2 B3749333 1-(4-methylbenzyl)-4-(4-methylphenyl)piperazine

1-(4-methylbenzyl)-4-(4-methylphenyl)piperazine

Cat. No. B3749333
M. Wt: 280.4 g/mol
InChI Key: GIPVEBUOOHPOIU-UHFFFAOYSA-N
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Description

Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring. They are used in a variety of applications, including as antiparasitic agents, antidepressants, and antipsychotics .


Synthesis Analysis

Piperazines can be synthesized through several methods. One common method is the reaction of diethanolamine with hydrochloric acid . Another method involves the decarboxylative annulation between a glycine-based diamine and various aldehydes .


Molecular Structure Analysis

The molecular structure of piperazines consists of a six-membered ring with two nitrogen atoms at opposite positions. The remaining positions in the ring are occupied by carbon atoms .


Chemical Reactions Analysis

Piperazines can undergo a variety of chemical reactions. They can act as bases, forming salts with acids. They can also react with alkyl halides to form substituted piperazines .


Physical And Chemical Properties Analysis

Piperazines are generally solid at room temperature and have a characteristic odor. They are soluble in water and most organic solvents .

Mechanism of Action

The mechanism of action of piperazines depends on their specific chemical structure and the application in which they are used. For example, some piperazines act as antagonists at the 5-HT2A receptor, which is thought to have a role in their antidepressant effects .

Safety and Hazards

Like all chemicals, piperazines should be handled with care. They can cause irritation to the skin and eyes, and ingestion or inhalation can be harmful. Always follow safety data sheet (SDS) guidelines when handling these compounds .

Future Directions

The future directions for research into piperazines are vast. They are currently being studied for their potential use in treating a variety of conditions, including depression, anxiety, and schizophrenia . Additionally, new methods of synthesizing piperazines are continually being developed .

properties

IUPAC Name

1-(4-methylphenyl)-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-16-3-7-18(8-4-16)15-20-11-13-21(14-12-20)19-9-5-17(2)6-10-19/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPVEBUOOHPOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-4-[(4-methylphenyl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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